molecular formula C8H8Cl2F3N B6222003 4-chloro-N-methyl-2-(trifluoromethyl)aniline hydrochloride CAS No. 2758000-29-0

4-chloro-N-methyl-2-(trifluoromethyl)aniline hydrochloride

Cat. No. B6222003
CAS RN: 2758000-29-0
M. Wt: 246.1
InChI Key:
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Description

4-Chloro-N-methyl-2-(trifluoromethyl)aniline hydrochloride, also known as 4-CMA, is a synthetic aniline compound that is widely used in scientific research and applications. It is a crystalline solid with a molecular weight of 247.6 g/mol and is soluble in water. 4-CMA is used in a variety of laboratory experiments, including biochemical and physiological studies, due to its ability to act as a reagent or catalyst in chemical reactions.

Scientific Research Applications

4-chloro-N-methyl-2-(trifluoromethyl)aniline hydrochloride is widely used in scientific research as a reagent or catalyst in a variety of laboratory experiments. It is used in biochemical and physiological studies, as it is able to act as a substrate for enzymes and other proteins. 4-chloro-N-methyl-2-(trifluoromethyl)aniline hydrochloride is also used in the synthesis of other compounds, such as pharmaceuticals, as it can act as a nucleophile in nucleophilic substitution reactions.

Mechanism of Action

4-chloro-N-methyl-2-(trifluoromethyl)aniline hydrochloride is able to act as a substrate for enzymes and other proteins due to its ability to undergo nucleophilic substitution reactions. It is also able to act as a catalyst in other chemical reactions, as it is able to form hydrogen bonds with other molecules.
Biochemical and Physiological Effects
4-chloro-N-methyl-2-(trifluoromethyl)aniline hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. It has also been shown to have anti-inflammatory, anti-oxidative, and anti-apoptotic effects in cell culture studies.

Advantages and Limitations for Lab Experiments

The use of 4-chloro-N-methyl-2-(trifluoromethyl)aniline hydrochloride in laboratory experiments has several advantages. It is cost-effective and has a high yield of product. It is also able to act as a substrate for enzymes and proteins, as well as a catalyst in chemical reactions. However, there are some limitations to its use. It is not suitable for use in vivo, as it is toxic and can cause adverse effects. It is also not suitable for use in long-term experiments, as it can degrade over time.

Future Directions

There are a number of potential future directions for the use of 4-chloro-N-methyl-2-(trifluoromethyl)aniline hydrochloride in scientific research. These include its use in the synthesis of drugs and other compounds, as well as its use in the study of biochemical and physiological processes. It could also be used in the development of new therapeutic agents and in the study of disease mechanisms. Additionally, it could be used as a tool to study the effects of environmental pollutants on human health.

Synthesis Methods

4-chloro-N-methyl-2-(trifluoromethyl)aniline hydrochloride is synthesized through a multi-step process. The first step is the reaction of 4-chloroaniline with trifluoromethanesulfonic anhydride, resulting in the formation of the trifluoromethyl aniline intermediate. This intermediate is then reacted with methyl iodide, followed by hydrolysis to yield 4-chloro-N-methyl-2-(trifluoromethyl)aniline hydrochloride hydrochloride. This synthesis method is cost-effective and yields a high yield of the product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-N-methyl-2-(trifluoromethyl)aniline hydrochloride involves the reaction of 4-chloro-2-nitro-N-methylaniline with trifluoromethyl iodide followed by reduction of the resulting intermediate with iron powder and hydrochloric acid.", "Starting Materials": [ "4-chloro-2-nitro-N-methylaniline", "trifluoromethyl iodide", "iron powder", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-chloro-2-nitro-N-methylaniline is dissolved in anhydrous dichloromethane.", "Step 2: Trifluoromethyl iodide is added dropwise to the reaction mixture at 0°C and stirred for 2 hours at room temperature.", "Step 3: The resulting intermediate is filtered and washed with dichloromethane.", "Step 4: Iron powder and hydrochloric acid are added to the intermediate and stirred for 2 hours at room temperature.", "Step 5: The reaction mixture is filtered and the filtrate is concentrated under reduced pressure.", "Step 6: The crude product is dissolved in hydrochloric acid and the resulting solution is filtered and dried to obtain 4-chloro-N-methyl-2-(trifluoromethyl)aniline hydrochloride." ] }

CAS RN

2758000-29-0

Molecular Formula

C8H8Cl2F3N

Molecular Weight

246.1

Purity

95

Origin of Product

United States

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